
Htsip
概要
説明
High-Throughput Stable Isotope Probing (HT-SIP) is an advanced technique used to identify and study the metabolic activities of microorganisms in their natural environments. This method involves the incorporation of isotopically labeled substrates into microbial DNA, allowing researchers to trace the flow of nutrients and carbon through microbial communities.
準備方法
Synthetic Routes and Reaction Conditions
HT-SIP involves the use of isotopically labeled substrates, such as carbon-13 or nitrogen-15, which are introduced into the environment where the microbial community resides. The microorganisms incorporate these labeled substrates into their DNA during growth and metabolism.
Industrial Production Methods
The preparation of isotopically labeled substrates is typically carried out in specialized laboratories. These substrates are synthesized using chemical or biological methods to ensure high purity and specific isotopic enrichment. The labeled substrates are then introduced into the microbial environment under controlled conditions to facilitate the incorporation into microbial DNA.
化学反応の分析
Chemical Basis of HT-SIP
HT-SIP leverages stable isotope labeling (e.g., , ) to track microbial assimilation of substrates. Key reactions involve:
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Isotope incorporation : Microorganisms metabolize isotopically labeled substrates (e.g., -glucose), leading to heavier DNA/RNA due to isotopic enrichment.
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Density gradient separation : DNA/RNA is separated via cesium chloride (CsCl) ultracentrifugation, where -labeled nucleic acids form distinct bands.
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Fractionation dynamics : Isotopic fractionation occurs during metabolic processes, altering bond energies and reaction pathways (e.g., preferential degradation of lighter isotopes) .
Microbial Substrate Utilization
HT-SIP identifies active microbial populations by analyzing isotopic enrichment in nucleic acids. For example:
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13C^{13}\text{C}13C-labeling : In soil studies, -labeled substrates (e.g., plant exudates) are assimilated by microbes, resulting in -DNA detectable via CsCl gradients .
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Degradation pathways : SIP reveals enzymatic cleavage of pollutants (e.g., polycyclic aromatic hydrocarbons) by tracking isotopic signatures in degradation byproducts .
Redox Reactions in Antioxidant Systems
HT-SIP intersects with redox biochemistry, such as:
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Cysteine disulfide reactions : Hydroxyl radicals () react with disulfides (Cys-S-S-R), producing sulfenic acid (Cys-SOH) and thiyl radicals (Cys-S). Subsequent H-transfer generates sulfinyl radicals (Cys-SO) and thiols (Cys-SH) .
Methodological Advancements
HT-SIP optimizes traditional SIP workflows:
Environmental Biodegradation
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Pesticide tracing : CSIA (Compound-Specific Isotope Analysis) identifies isotopic shifts in pesticides like DDT, linking degradation to microbial activity .
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Soil organic matter (SOM) decomposition : HT-SIP reveals microbial consortia responsible for SOM breakdown in AMF (arbuscular mycorrhizal fungi) hyphospheres .
Metabolic Pathway Elucidation
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Ammonia oxidation : HT-SIP metagenomics identified Nitrososphaera archaea as key ammonia oxidizers in hyphosphere soils .
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Lipid metabolism : -labeled fatty acids traced microbial lipid biosynthesis pathways in contaminated soils .
Challenges and Innovations
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Low DNA input : HT-SIP successfully processes samples with ≤350 ng DNA, enabling studies in low-biomass environments .
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Multi-isotope probing : Emerging techniques combine and to resolve complex trophic interactions .
Isotopic Enrichment Metrics
Substrate | Isotope | Enrichment (Atom%) | Reference |
---|---|---|---|
-glucose | 1.8–2.5 | ||
-RDX | 4.7 |
DNA Recovery Optimization
Detergent additives (e.g., Tween-20) improve DNA yield by reducing CsCl-DNA binding:
Condition | DNA Recovery (%) |
---|---|
0.0001% Tween-20 | 95 ± 3 |
No detergent | 65 ± 8 |
科学的研究の応用
Key Applications
- Microbial Community Analysis
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Biodegradation Studies
- The technique has been applied to assess the biodegradation of contaminants. For instance, researchers have utilized qSIP (quantitative Stable Isotope Probing) to quantify the assimilation rates of specific substrates by microorganisms involved in degrading pollutants like polycyclic aromatic hydrocarbons (PAHs) . This application is crucial for developing bioremediation strategies.
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Carbon and Nitrogen Cycling
- This compound is effective in elucidating the roles of microorganisms in carbon and nitrogen cycling within ecosystems. Studies have shown its utility in tracking nitrogen assimilation by soil bacteria and understanding legacy carbon turnover . This knowledge is vital for managing soil health and mitigating climate change impacts.
- Plant-Microbe Interactions
- Ecological Research
Case Studies
作用機序
The mechanism of HT-SIP involves the incorporation of isotopically labeled substrates into microbial DNA during metabolic processes. The labeled DNA is then extracted and analyzed using techniques such as density gradient centrifugation and sequencing. This allows researchers to identify the active members of the microbial community and their metabolic activities.
類似化合物との比較
HT-SIP is unique in its ability to provide high-resolution insights into the metabolic activities of microorganisms in their natural environments. Similar techniques include:
DNA-SIP (Stable Isotope Probing): A lower-throughput method that also uses isotopically labeled substrates to study microbial metabolism.
RNA-SIP: Uses isotopically labeled substrates to study the active members of the microbial community by analyzing labeled RNA.
Protein-SIP: Focuses on the incorporation of isotopic labels into microbial proteins to study metabolic activities.
HT-SIP stands out due to its high-throughput capabilities, allowing for the simultaneous analysis of multiple samples and providing more comprehensive insights into microbial communities.
生物活性
Introduction
Htsip, or High-throughput Stable Isotope Probing, is an advanced technique used to study microbial communities in various environments, particularly focusing on their biological activity. This method allows researchers to identify and quantify the interactions between microorganisms and their substrates in natural settings, making it a crucial tool in microbial ecology.
High-throughput Stable Isotope Probing (HT-SIP)
HT-SIP automates several steps of traditional stable isotope probing (SIP), significantly reducing labor and enhancing throughput. This semi-automated pipeline enables the processing of multiple samples simultaneously, facilitating the exploration of microbial dynamics in complex ecosystems such as soil and the hyphosphere surrounding arbuscular mycorrhizal fungi (AMF) roots .
Key Features of HT-SIP
- Automation : Reduces hands-on labor by approximately 83%, allowing for 16 samples to be processed at once.
- Reproducibility : Improved consistency in results compared to manual SIP methods.
- Application : Effective in studying active microbial communities without the need for cultivation.
Study on Arbuscular Mycorrhizal Fungi (AMF)
In a significant study, researchers applied HT-SIP to investigate the hyphosphere around AMF. The findings revealed that AMF plays a vital role in nutrient cycling and carbon distribution within soil ecosystems. The study utilized a labeling approach to trace carbon flow from plants to soil microbes, identifying key taxa involved in this process .
Results Summary
- Microbial Taxa Identified :
- Myxococcota
- Fibrobacterota
- Verrucomicrobiota
- Nitrososphaera (ammonia-oxidizing archaea)
- Carbon Enrichment : The AMF Rhizophagus intraradices showed a significant enrichment of 10-33 atom%, indicating active carbon assimilation from plant sources .
Microbial Phylum | Carbon Assimilation (%) | Role in Nutrient Cycling |
---|---|---|
Myxococcota | High | Predation |
Fibrobacterota | Moderate | Decomposition |
Verrucomicrobiota | High | Nutrient cycling |
Nitrososphaera | Variable | Ammonia oxidation |
Ecophysiological Insights
The application of HT-SIP has provided deeper insights into the physiological traits and environmental functions of wild microbes. By linking microbial identity with their ecological roles, researchers can better understand how these organisms contribute to ecosystem functioning and resilience .
Implications for Environmental Microbiology
The ability to study active microorganisms in situ allows scientists to:
- Assess the impact of environmental changes on microbial communities.
- Explore potential biotechnological applications for bioenergy production.
- Investigate the role of microbes in soil health and fertility.
特性
IUPAC Name |
(2R,3R)-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl-1,2,3,4-tetrahydronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c25-22-16-19-7-2-1-6-18(19)15-21(22)24-13-11-23(12-14-24)10-9-17-5-3-4-8-20(17)23/h1-8,21-22,25H,9-16H2/t21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYGCLVHZQJRQJ-FGZHOGPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3CC4=CC=CC=C4CC3O)C5=CC=CC=C51 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCN(CC2)[C@@H]3CC4=CC=CC=C4C[C@H]3O)C5=CC=CC=C51 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935957 | |
Record name | 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158628-45-6 | |
Record name | 1'-(2-Hydroxy-1,2,3,4-tetrahydronaphth-3-yl)spiro(1H-indene-1,4'-piperidine) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158628456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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